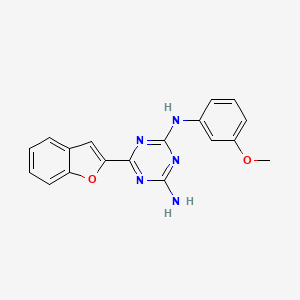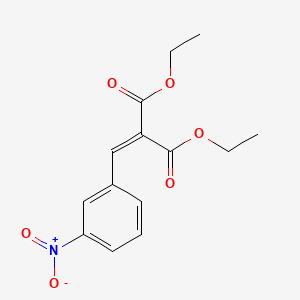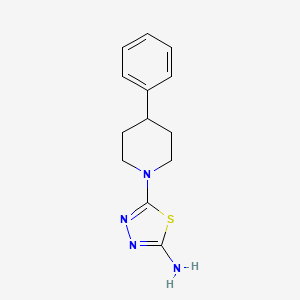methyl]-4-methylpiperazine](/img/structure/B11185733.png)
1-[[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-yl](2-thienyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butyl group, a tetraazole ring, and a thienyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine has several applications in scientific research:
Biology: The compound’s biocompatibility makes it suitable for in vivo imaging and labeling of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. In CuAAC reactions, it acts as a ligand that accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper(I) catalyst . This enhances the efficiency and biocompatibility of the reaction, making it suitable for biological applications.
Comparison with Similar Compounds
Similar compounds to 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine include:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another ligand used in CuAAC reactions, but less water-soluble compared to 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine.
Tris(3-hydroxypropyltriazolylmethyl)amine: Known for its biocompatibility and fast reaction kinetics, similar to 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine.
The uniqueness of 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-methylpiperazine lies in its combination of water solubility, biocompatibility, and fast reaction kinetics, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H24N6S |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-thiophen-2-ylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C15H24N6S/c1-15(2,3)21-14(16-17-18-21)13(12-6-5-11-22-12)20-9-7-19(4)8-10-20/h5-6,11,13H,7-10H2,1-4H3 |
InChI Key |
VROJWTBQUGXOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC=CS2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11185654.png)
![1-ethyl-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11185670.png)
![Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11185679.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/structure/B11185688.png)

![4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-](/img/structure/B11185703.png)
![3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone](/img/structure/B11185706.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11185708.png)
![2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11185709.png)


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11185732.png)
![9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185737.png)
